molecular formula C5H7BrN2S B1376182 5-Bromo-3-propyl-1,2,4-thiadiazole CAS No. 1478042-51-1

5-Bromo-3-propyl-1,2,4-thiadiazole

Cat. No. B1376182
M. Wt: 207.09 g/mol
InChI Key: WIOYJDOLTKPSGJ-UHFFFAOYSA-N
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Description

“5-Bromo-3-propyl-1,2,4-thiadiazole” is a chemical compound with the molecular formula C5H7BrN2S and a molecular weight of 207.09 . It is a liquid at room temperature . The compound is part of the 1,3,4-thiadiazole family, which is known for its wide range of biological activities .


Molecular Structure Analysis

The InChI code for “5-Bromo-3-propyl-1,2,4-thiadiazole” is 1S/C5H7BrN2S/c1-2-3-4-7-5(6)9-8-4/h2-3H2,1H3 . This indicates that the compound contains a 5-membered ring system with a sulfur atom and two nitrogen atoms, which is characteristic of the 1,3,4-thiadiazole family .


Chemical Reactions Analysis

While specific chemical reactions involving “5-Bromo-3-propyl-1,2,4-thiadiazole” were not found in the retrieved papers, 1,3,4-thiadiazole derivatives are known to undergo a variety of reactions. For instance, they can participate in nucleophilic, oxidation reactions, and more .


Physical And Chemical Properties Analysis

“5-Bromo-3-propyl-1,2,4-thiadiazole” is a liquid at room temperature . It has a molecular weight of 207.09 .

Scientific Research Applications

Pharmaceutical Research

Thiadiazoles, including compounds like 5-Bromo-3-propyl-1,2,4-thiadiazole, are known for their wide range of pharmacological activities. They have been studied for potential use in treating various diseases due to their bioactive properties. Research has explored their use as anti-inflammatory, analgesic, anticonvulsant, and antibacterial agents .

Material Science

The electronic structure of thiadiazole derivatives makes them interesting for material science applications. Studies have focused on their electronic structure and electron delocalization, which could be useful in developing new materials with specific electronic properties .

Organic Synthesis

Thiadiazoles serve as key intermediates in organic synthesis. They can undergo various chemical reactions, including palladium-catalyzed C-H direct arylation reactions and C-Br aromatic nucleophilic and cross-coupling reactions, which are valuable for creating complex organic molecules .

Chemical Industry

As intermediates in chemical synthesis, thiadiazole derivatives like 5-Bromo-3-propyl-1,2,4-thiadiazole can be used to produce a variety of chemical products. Their reactivity with other compounds can lead to the development of new chemicals for industrial applications .

Agricultural Chemistry

Thiadiazoles have been investigated for their potential use in agriculture as fungicides and herbicides. Their structural properties allow them to interact with biological systems in plants, providing protection against various plant diseases .

Biochemistry Research

In biochemistry, thiadiazoles are studied for their interactions with enzymes and proteins. They can act as inhibitors or activators of certain biochemical pathways, making them useful tools in understanding cellular processes .

Environmental Science

The reactivity and stability of thiadiazoles make them candidates for environmental remediation applications. They could be used in processes aimed at detoxifying pollutants or as sensors for environmental monitoring .

Computational Chemistry

Computational studies on thiadiazoles help predict their behavior and interactions with other molecules. This is crucial for designing drugs and materials with desired properties before they are synthesized in the lab .

BMC Chemistry ResearchGate MDPI Sigma-Aldrich

Safety And Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation as well as respiratory irritation .

Future Directions

The 1,3,4-thiadiazole family, to which “5-Bromo-3-propyl-1,2,4-thiadiazole” belongs, has been the subject of extensive research due to its broad spectrum of biological activities . Future research may focus on further exploring the biological activities of “5-Bromo-3-propyl-1,2,4-thiadiazole” and other 1,3,4-thiadiazole derivatives, as well as developing novel therapeutic agents based on these compounds .

properties

IUPAC Name

5-bromo-3-propyl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2S/c1-2-3-4-7-5(6)9-8-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOYJDOLTKPSGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NSC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-propyl-1,2,4-thiadiazole

CAS RN

1478042-51-1
Record name 5-bromo-3-propyl-1,2,4-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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